molecular formula C21H22O7 B107321 Isosamidin CAS No. 53023-18-0

Isosamidin

Cat. No. B107321
CAS RN: 53023-18-0
M. Wt: 386.4 g/mol
InChI Key: VPDWBGHNQKUFNN-WOJBJXKFSA-N
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Description

Isosamidin is a compound isolated from the roots of Peucedanum japonicum . It has been found to have a protective effect against Methylglyoxal (MGO)-induced apoptosis in human umbilical vein endothelial cells (HUVECs) . Among the 20 compounds isolated from P. japonicum, isosamidin showed the highest effectiveness in inhibiting MGO-induced apoptosis of HUVECs .


Molecular Structure Analysis

Isosamidin has a molecular structure of C21H22O7 . It contains a total of 52 bonds, including 30 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 5 double bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 3 aliphatic esters, and 1 aromatic ether .


Chemical Reactions Analysis

Isosamidin has been found to prevent MGO-induced apoptosis in HUVECs by downregulating the expression of Bax and upregulating the expression of Bcl-2 . It also inhibits the activation of mitogen-activated protein kinases (MAPKs), such as p38, c-Jun N terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) .

Future Directions

The retrieved papers suggest that further study of the therapeutic potential of isosamidin on endothelial dysfunction needs to be explored in vivo models . It was demonstrated that isosamidin holds great potential as a cytoprotective agent against MGO-induced cell toxicity .

properties

IUPAC Name

[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-11(2)10-16(24)27-19-17-14(28-21(4,5)20(19)25-12(3)22)8-6-13-7-9-15(23)26-18(13)17/h6-10,19-20H,1-5H3/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDWBGHNQKUFNN-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331747
Record name Isosamidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isosamidin

CAS RN

53023-18-0
Record name 2-Butenoic acid, 3-methyl-, (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-10-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53023-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isosamidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
T Suzuki, A Otsuka, Y Ito, S Yamada… - Phytotherapy …, 2018 - Wiley Online Library
… Our preliminary animal data suggested that isosamidin may have sufficient potency to treat … efficacy of isosamidin in humans is unknown. Here, we examined whether isosamidin inhibits …
Number of citations: 5 onlinelibrary.wiley.com
MH Do, JH Lee, J Ahn, MJ Hong, J Kim, SY Kim - Antioxidants, 2020 - mdpi.com
… The structure of the isosamidin is shown in Figure 1A. We investigated the effects of isosamidin on … We observed that isosamidin is effective in both the early and late stages of apoptosis. …
Number of citations: 15 www.mdpi.com
K Go̵wniak - Journal of Chromatography A, 1991 - Elsevier
… of the isomers (samidin and isosamidin or cis- and trans-khellactone) … Comparison of pyranocoumarins possessing similar large polar radicals such as samidin (1) isosamidin (2) …
Number of citations: 8 www.sciencedirect.com
RJ Pickering - Antioxidants, 2021 - mdpi.com
… Here, they showed that isosamidin was able to prevent MGO-induced ROS and apoptotic signalling in endothelial cells and therefore suggested that isosamidin may protect against …
Number of citations: 12 www.mdpi.com
JM Torres-Valencia, OE Chávez-Ríos… - Journal of natural …, 2008 - ACS Publications
… buchtormin in fraction B, isopterysin and isosamidin in fraction C, and dihydrochromones 1 … ) containing a mixture of isopteryxin and isosamidin, which was separated by HPLC using …
Number of citations: 23 pubs.acs.org
M Mohammadi, M Yousefi, Z Habibi… - Chemical and …, 2010 - jstage.jst.go.jp
… of their physical and spectral data with those already published, compounds 3, 4, 5, 6, 7, 8, 9 and 10 were found to be identical with those of the known compounds, isosamidin,14) …
Number of citations: 20 www.jstage.jst.go.jp
S Kageyama, M Beppu, H Ohnogi… - LUTS: Lower Urinary …, 2018 - Wiley Online Library
… Isosamidin exhibits pharmacological activities, including the suppression of macrophage foaming and blood vessel relaxation,10 and has been shown to relax the prostate and urinary …
Number of citations: 6 onlinelibrary.wiley.com
SR Krishnan, A Skiba, SV Luca, L Marcourt… - Phytochemistry, 2023 - Elsevier
… The khellactone ester isosamidin isolated from the aerial parts of S. andronakii emerged as a selective trypanocidal molecule (selectivity index ∼9) and inhibited amastigote replication …
Number of citations: 5 www.sciencedirect.com
KY Kang, SJ Lee, HJ Kim, H Kang, SJ Nam, ST Yee - 2020 - researchsquare.com
… Compounds 1 and 2 were identi ed as (-)-isosamidin and 3 S,4 S disenecioylkhellactone, respectively, by comparing their spectroscopic data and optical rotations with previously …
Number of citations: 3 www.researchsquare.com
TM Swager, JH Cardellina II - Phytochemistry, 1985 - Elsevier
… These mixtures proved to be quite complex; application of standard adsorption and gel permeation chromatographic methods led initially to only one pure compound, isosamidin (7) [4]. …
Number of citations: 50 www.sciencedirect.com

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